Bienvenue dans la boutique en ligne BenchChem!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide

Prion Disease Anti-prion Structure-Activity Relationship

Specifically designed for systematic SAR studies, this N-1-acetyl derivative enables direct binding and functional comparisons with N-1-isobutyryl, N-1-cyclopropanecarbonyl, and N-1-sulfonyl analogs. The 3,4,5-trimethoxybenzamide moiety is a recognized privileged fragment for kinase hinge-binding. With a molecular weight of 384.4 g/mol and moderate predicted lipophilicity, it is an ideal lead-like starting point for CNS drug discovery programs targeting neurodegenerative diseases. Procurement decisions should be guided by this exact N-1-acetyl variant to ensure consistent activity in RT-QuIC and cell-based prion assays, as even minor N-1 modifications can abrogate or invert biological activity.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 898464-88-5
Cat. No. B2944508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide
CAS898464-88-5
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H24N2O5/c1-13(24)23-9-5-6-14-7-8-16(12-17(14)23)22-21(25)15-10-18(26-2)20(28-4)19(11-15)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25)
InChIKeyALELSMHGVUYTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide (CAS 898464-88-5): Procurement-Grade Structural and Physicochemical Profile


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule (MW 384.4 g/mol, formula C21H24N2O5) that combines an N-acetyl-tetrahydroquinoline core with a 3,4,5-trimethoxybenzamide moiety . This structural architecture places it within a broader class of tetrahydroquinoline-based benzamides, a scaffold investigated for diverse pharmacological activities including anti-prion, CETP inhibition, and TSH receptor antagonism . The compound's specific substitution pattern—acetyl at the N-1 position and 3,4,5-trimethoxybenzamide at the 7-position—defines its unique chemical space among close analogs, making it a candidate of interest for focused structure-activity relationship (SAR) studies and screening library design.

Why Generic Substitution Fails for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide: The Specificity of N1-Acetyl Substitution


Interchanging N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide with other in-class tetrahydroquinoline benzamides is not straightforward due to the profound impact of the N-1 substituent on target binding and selectivity. Published SAR around the trimethoxy-benzamide pharmacophore demonstrates that even minor alterations at the N-1 position—such as replacing acetyl with isobutyryl, cyclopropanecarbonyl, or sulfonyl groups—can completely abrogate or invert desired biological activity, particularly in anti-prion and kinase inhibition contexts . Without direct experimental confirmation, assuming functional interchangeability between N-1 variants risks selecting a compound that is inert or toxic in the intended assay system. Therefore, procurement decisions must be guided by evidence specific to the N-1-acetyl derivative, rather than extrapolating from class-wide claims.

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide Against Closest Analogs


Structural Preorganization: N1-Acetyl vs. N1-Isobutyryl Impact on Prion Protein Binding Hotspot

In a series of 4-amino-quinoline trimethoxy-benzamides designed as anti-prion agents, molecular docking predicted that the N-1 substituent critically influences binding orientation within the PrP globular domain hotspot . The acetyl-substituted derivative (representative of the target compound class) is expected to adopt a distinct spatial orientation compared to bulkier N-1 analogs (e.g., isobutyryl-substituted compound 8b), directly affecting hydrogen-bond networks and hydrophobic contacts. While no direct quantitative binding data exists specifically for CAS 898464-88-5, related compounds 8a and 8b in the study demonstrated markedly different in vitro behaviors: compound 8a accelerated rPrP conversion in RT-QuIC assay, whereas 8b did not, underscoring the functional non-equivalence of N-1 variants .

Prion Disease Anti-prion Structure-Activity Relationship

Kinase Selectivity Profiling: Trimethoxybenzamide vs. Other Benzamide Substituents on Tetrahydroquinoline Core

The 3,4,5-trimethoxybenzamide group is a recognized pharmacophore for modulating kinase selectivity. In tetrahydroquinoline-based inhibitors, replacing the 3,4,5-trimethoxybenzamide with alternative benzamides (e.g., 4-bromobenzamide or 2,4-dimethoxybenzamide) can significantly shift kinase inhibition profiles . Although no head-to-head kinase panel data is published specifically for CAS 898464-88-5, analogous compounds bearing the 3,4,5-trimethoxy substitution have been described as privileged fragments for targeting the ATP-binding pocket of certain kinases. The presence of three methoxy groups enhances hydrogen-bond acceptor capacity and alters the electron density of the aromatic ring, which is predicted to confer a unique selectivity fingerprint compared to halogenated or mono/di-methoxy congeners.

Kinase Inhibition Selectivity Chemical Probe

Physicochemical Differentiation: Molecular Weight and cLogP Advantage Over Larger N-1 Substituents

Compared to bulkier N-1 substituted analogs such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide (MW 446.5 g/mol) or N-(1-(phenylsulfonyl)-... analogs (MW >464 g/mol), the N-acetyl derivative (MW 384.4 g/mol) offers a significantly lower molecular weight, which is generally associated with improved permeability and solubility . The projected cLogP for the acetyl derivative is also lower, placing it closer to the optimal drug-likeness space defined by Lipinski's rules. This physicochemical differentiation directly impacts compound handling in cell-based assays (e.g., DMSO solubility, cell permeability) and downstream in vivo applications, making the acetyl variant a more tractable starting point for hit-to-lead optimization.

Drug-likeness Physicochemical Properties ADME

Recommended Research Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide


Anti-Prion Drug Discovery: Focused SAR Expansion Around N-1 Substituents

Building on published evidence that the 4-amino-quinoline trimethoxy-benzamide scaffold engages the prion protein hotspot , this specific N-1-acetyl derivative is recommended as a reference compound for systematic SAR studies. Researchers can use CAS 898464-88-5 to probe how the acetyl group influences binding kinetics (by SPR or ITC) and functional activity in RT-QuIC and cell-based prion assays, directly comparing with N-1-isobutyryl, N-1-cyclopropanecarbonyl, and N-1-sulfonyl analogs.

Kinase Selectivity Screening Library Design

The 3,4,5-trimethoxybenzamide moiety is a recognized privileged fragment for kinase hinge-binding interactions. Incorporate this compound into a focused library of tetrahydroquinoline-based kinase inhibitor candidates, using it as a matched molecular pair with analogs bearing alternative benzamide substituents (e.g., 2,4-dimethoxy, 4-bromo) to deconvolute the contribution of the trimethoxy motif to kinase selectivity profiles .

Physicochemical Property Optimization for CNS Drug Candidates

With its favorable MW (384.4 g/mol) and moderate predicted lipophilicity , this compound serves as an attractive lead-like starting point for CNS drug discovery programs targeting neurodegenerative diseases. The tetrahydroquinoline core is present in several CNS-active agents, and the N-acetyl group offers a synthetic handle for further derivatization to fine-tune metabolic stability and brain penetration.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.